![molecular formula C18H15ClN4O3 B2983192 7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-96-3](/img/structure/B2983192.png)
7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as pyrazolopyrimidines, are nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by physicochemical and spectral characteristics .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-Chlorophenol, a compound with a chlorophenyl group, is a colorless liquid that is poorly soluble in water .Aplicaciones Científicas De Investigación
Understanding Metabolism and Detection Techniques
- Studies on anabolic steroids, including methenolone, have focused on identifying metabolites in human urine, highlighting the significance of understanding the metabolic pathways and detection methods for substances with complex chemical structures (Massé & Goudreault, 1992). This research underscores the importance of analytical techniques in studying the metabolism and excretion patterns of synthetic compounds.
Investigating Environmental and Health Impacts
- Research on the environmental presence and health implications of phenolic compounds, including bisphenol A (BPA) and chlorophenols, reveals concerns about their potential endocrine-disrupting effects and the importance of monitoring these substances in the environment and human samples (Watkins et al., 2015). Such studies highlight the broader context of assessing the safety and environmental impact of chemical compounds.
Exploring Drug Efficacy and Safety
- Clinical trials and studies on drugs like ethosuximide for treating conditions such as seizures demonstrate the process of evaluating the efficacy, safety, and potential side effects of pharmaceutical compounds (Weinstein & Allen, 1966). These investigations provide a framework for understanding how new compounds are tested and developed for medical applications.
Addressing Exposure and Risk Assessment
- Studies examining human exposure to environmental chemicals, including flame retardants and phenols, discuss methodologies for assessing exposure levels and potential risks associated with chemical substances (Mortensen et al., 2014). This research is crucial for establishing safety standards and guidelines for chemical exposure.
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile, a compound with a chlorophenyl group, has specific hazard classifications and labelling according to the CLP (Classification Labelling and Packaging) Regulation .
Direcciones Futuras
The future directions in the study of these compounds often involve the development of novel derivatives with high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-10(2)8-23-16(24)14-15(21(3)18(23)25)20-17-22(14)9-13(26-17)11-4-6-12(19)7-5-11/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRMJUPXVYWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

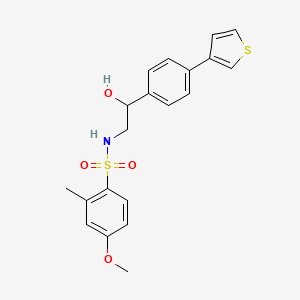


![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)

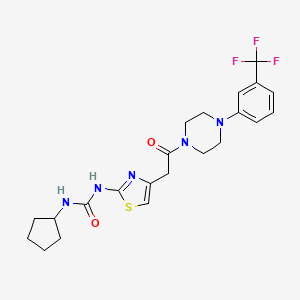
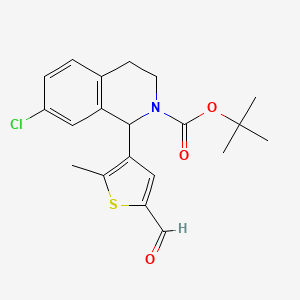
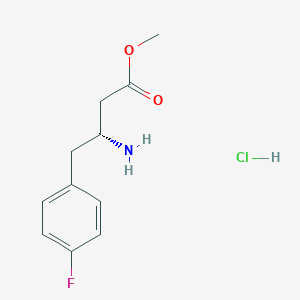
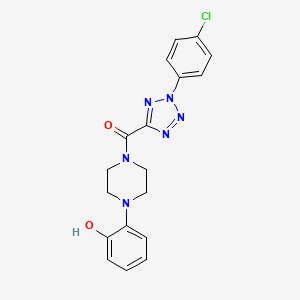

![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2983129.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)
